![molecular formula C14H18O5 B14180392 2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene CAS No. 864670-90-6](/img/structure/B14180392.png)
2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene is an organic compound with a complex structure that includes an ethynyl group, multiple methoxy groups, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the introduction of the ethynyl group through a Sonogashira coupling reaction, which requires a palladium catalyst and a copper co-catalyst. The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the methoxy groups can influence the compound’s solubility and reactivity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethynyl-1,4-dimethoxybenzene
- 1,4-Dimethoxy-2-ethynylbenzene
- 3-(2-Methoxyethoxy)methoxybenzene
Uniqueness
2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene is unique due to the presence of multiple functional groups that confer distinct chemical properties. The combination of an ethynyl group with multiple methoxy groups and a benzene ring makes it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
864670-90-6 |
|---|---|
Molecular Formula |
C14H18O5 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-ethynyl-1,4-dimethoxy-3-(2-methoxyethoxymethoxy)benzene |
InChI |
InChI=1S/C14H18O5/c1-5-11-12(16-3)6-7-13(17-4)14(11)19-10-18-9-8-15-2/h1,6-7H,8-10H2,2-4H3 |
InChI Key |
CSFVFBXQCCZSSG-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCOC1=C(C=CC(=C1C#C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-](/img/structure/B14180332.png)

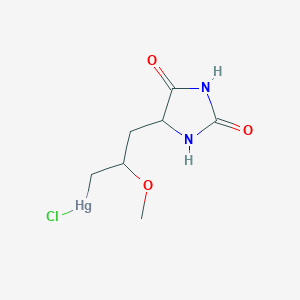

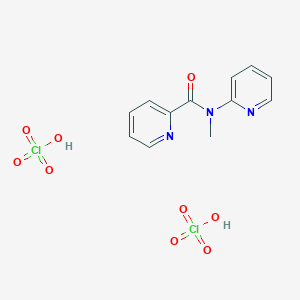
![N-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14180374.png)
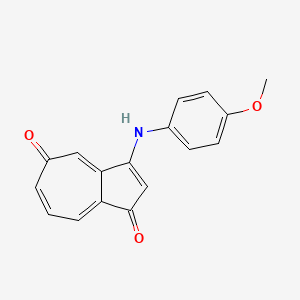

![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14180388.png)
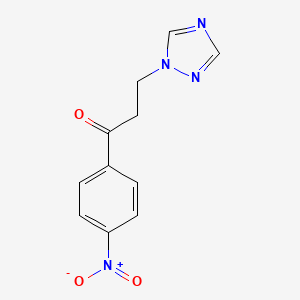
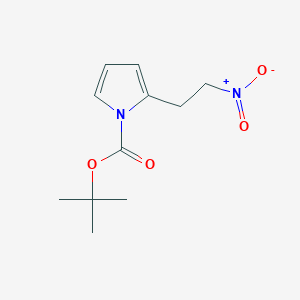
![1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione](/img/structure/B14180401.png)
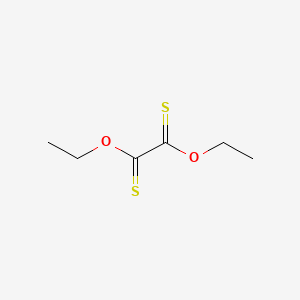
![[2-(Heptan-2-yl)phenoxy]acetic acid](/img/structure/B14180413.png)
